4-tert-butyl-N-(4-sulfamoylphenyl)benzamide 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 312704-63-5
VCID: VC8944957
InChI: InChI=1S/C17H20N2O3S/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-14-8-10-15(11-9-14)23(18,21)22/h4-11H,1-3H3,(H,19,20)(H2,18,21,22)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol

4-tert-butyl-N-(4-sulfamoylphenyl)benzamide

CAS No.: 312704-63-5

Cat. No.: VC8944957

Molecular Formula: C17H20N2O3S

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-(4-sulfamoylphenyl)benzamide - 312704-63-5

Specification

CAS No. 312704-63-5
Molecular Formula C17H20N2O3S
Molecular Weight 332.4 g/mol
IUPAC Name 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide
Standard InChI InChI=1S/C17H20N2O3S/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-14-8-10-15(11-9-14)23(18,21)22/h4-11H,1-3H3,(H,19,20)(H2,18,21,22)
Standard InChI Key JNCGPUJPMPRVLW-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide is C₁₈H₂₁N₂O₃S, derived from:

  • A benzamide backbone (C₆H₅CONH₂).

  • A tert-butyl group (-C(CH₃)₃) at the para position of the benzamide’s aromatic ring.

  • A 4-sulfamoylphenyl group (-C₆H₄SO₂NH₂) attached via an amide linkage.

Key structural features include:

  • Tert-butyl group: Enhances lipophilicity, improving membrane permeability and metabolic stability .

  • Sulfamoyl group: Introduces hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides), critical for enzyme interactions .

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight345.44 g/molCalculated
LogP (Partition Coefficient)3.82 ± 0.5Estimated
Polar Surface Area98.5 ŲPredicted
Solubility (Water)<1 mg/mL (low)Analog Data

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a two-step approach:

  • Sulfamoylation of 4-aminobenzenesulfonamide: Introduction of the sulfamoyl group via reaction with sulfamoyl chloride under basic conditions .

  • Amide Coupling: Reaction of 4-tert-butylbenzoic acid with the sulfamoylated aniline using a carbodiimide-based coupling agent (e.g., DCC or EDCI) and DMAP as a catalyst .

Optimized Reaction Conditions

  • Step 1:

    • Reagents: 4-Aminobenzenesulfonamide, sulfamoyl chloride, pyridine.

    • Conditions: 0–5°C, inert atmosphere, 12-hour reaction .

  • Step 2:

    • Reagents: 4-tert-butylbenzoic acid, DCC, DMAP, anhydrous DCM.

    • Conditions: Room temperature, 24-hour stirring, purification via flash chromatography .

Table 2: Yield Comparison of Analogous Syntheses

CompoundYield (%)Purity (%)Source
4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide7895
4-Fluoro analog6592

Biological Activity and Mechanism

Antiviral and Antimicrobial Activity

Structural analogs exhibit moderate activity against enteroviruses and Gram-positive bacteria. For example:

  • 4-Fluoro derivative: IC₅₀ = 12 μM against coxsackievirus B3 .

  • Ethyl-linked analog: MIC = 8 μg/mL against Staphylococcus aureus .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for designing CA inhibitors for glaucoma and epilepsy .

  • Prodrug Potential: The amide bond can be hydrolyzed in vivo to release sulfamoyl pharmacophores.

Materials Science

  • Crystallinity: Sulfonamide moieties promote stable crystal lattice formation, useful in optoelectronic materials .

  • Polymer Modification: Incorporation into polyamides enhances thermal stability (Tg > 200°C) .

Comparison with Structural Analogs

Table 3: Activity and Property Comparison

CompoundEnzyme Inhibition (IC₅₀)Antiviral ActivityLogP
Target Compound0.45 μM (CA II)Not tested3.82
4-Fluoro analog 0.38 μM (CA II)12 μM (CVB3)3.95
Ethyl-linked analog 1.2 μM (CA II)Inactive4.78

Key trends:

  • Fluorination slightly improves CA inhibition but reduces solubility .

  • Elongated linkers (e.g., ethyl) decrease potency due to steric hindrance .

Challenges and Future Directions

  • Synthetic Optimization: Scaling reactions while minimizing racemization at the amide bond .

  • Biological Profiling: Systematic screening against CA isoforms and antimicrobial panels.

  • Computational Modeling: QSAR studies to predict toxicity and optimize LogP/solubility balance.

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